1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic routes can be employed, including the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and thiophene rings, using reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol has a wide range of scientific research applications:
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol can be compared with other benzoxazole derivatives, such as:
1-(1,3-Benzoxazol-2-ylamino)cyclohexylmethanol: This compound has a similar benzoxazole core but differs in its substituents, leading to different chemical and biological properties.
N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide: This compound also contains a benzoxazole moiety and exhibits unique properties due to its specific functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-15(18,8-11-6-7-20-9-11)10-16-14-17-12-4-2-3-5-13(12)19-14/h2-7,9,18H,8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVZBUOSPEOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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